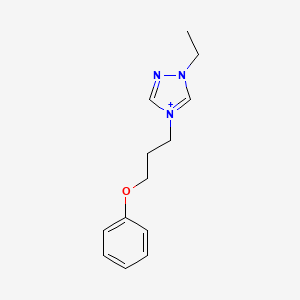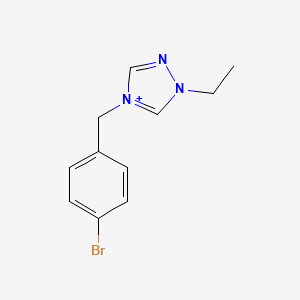
C.I. Acid Yellow 119
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Yellow 119: is an organic compound commonly used as an acid dye. It is known for its vibrant yellow color and is widely used in various industries, including textiles, leather, paper, and ink. The chemical name of this compound is Acid Yellow 119, and it is also referred to as C.I. 13550 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Acid Yellow 119 typically involves a series of chemical reactions. A common synthetic method includes the reaction of appropriate starting materials, followed by extraction and crystallization steps to obtain the final product . The specific reaction conditions may vary depending on the preparation method used.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of reactors, extraction units, and crystallization equipment to ensure the purity and quality of the dye. The production process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: C.I. Acid Yellow 119 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the dye, resulting in different reduced forms.
Substitution: The dye can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction can yield various reduced forms of the dye .
Scientific Research Applications
C.I. Acid Yellow 119 has several scientific research applications, including:
Biological Staining: The dye is used in histological staining to differentiate specific cell types or highlight structures within tissues.
Dye Properties Research: Scientists study the properties of C.I.
Environmental Studies: The dye is used in research on dye waste treatment and removal methods, including adsorption and photocatalysis.
Mechanism of Action
The mechanism of action of C.I. Acid Yellow 119 involves its interaction with specific molecular targets. The dye binds to proteins and tissues with acidic properties, allowing it to stain specific biological structures. The exact molecular pathways involved in these interactions are still under investigation, but the dye’s ability to bind to acidic components is a key factor in its staining properties.
Comparison with Similar Compounds
- C.I. Acid Yellow 23
- C.I. Acid Yellow 36
- C.I. Acid Yellow 79
Comparison: C.I. Acid Yellow 119 is unique due to its specific chemical structure and properties. Compared to other similar compounds, it offers distinct advantages in terms of color vibrancy, stability, and staining capabilities. While other acid dyes may have similar applications, C.I. Acid Yellow 119 is preferred in certain contexts due to its superior performance in specific conditions.
Properties
CAS No. |
12220-76-7 |
|---|---|
Molecular Formula |
Te3Yb2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B1173247.png)
